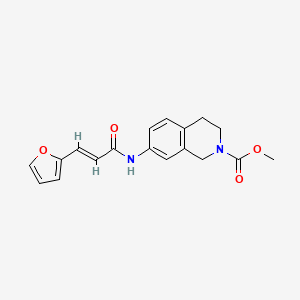

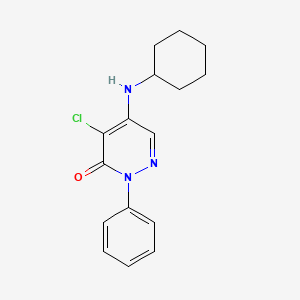

(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

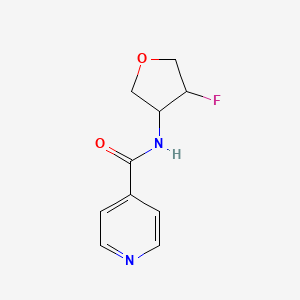

The compound "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" is a multifaceted molecule that incorporates a furan ring, a nitrophenyl group, and a piperidine moiety within its structure. This compound is likely to be of interest due to the biological and chemical properties conferred by these functional groups.

Synthesis Analysis

The synthesis of related furan compounds has been extensively studied. For instance, derivatives of 3-(5-nitro-2-furyl)acrylonitrile have been prepared from 5-nitro-2-furonitrile, leading to various compounds through reactions with diazomethane, acetic anhydride, and via the Mannich reaction . Additionally, the synthesis of 3-(5-nitro-2-furyl)-2-(2-furyl)acrylonitrile and its bromine derivatives has been reported, with the isomerization of cis to trans configurations upon treatment with phosphoryl chloride . These studies provide a foundation for understanding the synthetic routes that could be applied to the target compound, although the specific synthesis of "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" is not directly detailed in the provided papers.

Molecular Structure Analysis

The molecular structure of furan compounds can be complex, with the possibility of different isomers. For example, the steric configurations of 3-(5-nitro-2-furyl)-2-(5-bromo-2-furyl)acrylic acid derivatives have been synthesized and analyzed, indicating the importance of stereochemistry in these molecules . The presence of substituents such as nitro, bromo, and acrylonitrile groups can significantly influence the molecular geometry and reactivity.

Chemical Reactions Analysis

Furan compounds can undergo various chemical reactions, including ene-reduction as demonstrated by the enantioselective reduction of E-2-cyano-3-(furan-2-yl) acrylamide by marine and terrestrial fungi . This indicates that the compound may also be amenable to biocatalytic transformations, potentially leading to enantiomerically enriched products.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile" are not provided in the papers, the properties of similar furan compounds have been studied. The presence of electron-withdrawing groups such as nitro and cyano can affect the acidity, reactivity, and overall stability of the molecule. Additionally, the furan ring itself is known for its aromaticity and reactivity in various chemical contexts.

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile and its derivatives have been studied extensively for their synthesis methods and biological applications. Microwave-assisted synthesis of related pyrazoline and pyridinyl methanone derivatives has shown promising results in in vivo antiinflammatory and in vitro antibacterial activity (Ravula et al., 2016).

Cytotoxic Properties

Research has been conducted on the cytotoxic potency of acrylonitriles on human cancer cell lines, with some derivatives showing significant activity. The study highlighted the importance of structural variations for enhancing cytotoxicity (Sa̧czewski et al., 2004).

Photophysical Properties

The effect of solvent polarity on the photophysical properties of related chalcone derivatives has been explored. Studies indicate significant shifts in absorption and fluorescence spectra due to intramolecular charge transfer interactions (Kumari et al., 2017).

Potential in Organic Solar Cells

A particular derivative was synthesized and evaluated as an electron acceptor in bulk heterojunction organic solar cells. Its optical and electronic properties, as well as photovoltaic performance, were investigated, showcasing its potential in renewable energy applications (Kazici et al., 2016).

Chemosensor Applications

Novel benzimidazoles and benzimidazo[1,2-a]quinolines derivatives have been synthesized and characterized as potential chemosensors for various cations. This highlights the compound's utility in analytical chemistry (Hranjec et al., 2012).

Antitubercular Agents

Derivatives of this compound have been explored as potential antitubercular agents, with some showing promising results against Mycobacterium tuberculosis. This indicates its potential in the treatment of tuberculosis (Tawari et al., 2010).

Graft Copolymerization

The compound has also been used in graft copolymerization studies with chitosan, resulting in materials with increased swelling in water and potential for antibacterial and antifungal applications (Sagheer et al., 2013).

Propriétés

IUPAC Name |

(E)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-2-(piperidine-1-carbonyl)prop-2-enenitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN3O4/c20-17-11-14(23(25)26)4-6-16(17)18-7-5-15(27-18)10-13(12-21)19(24)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2/b13-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOTZZRYHAXJDNV-JLHYYAGUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)/C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

385.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-2-(piperidine-1-carbonyl)acrylonitrile | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-fluorobenzyl)-1-[3-(morpholin-4-ylsulfonyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B3012686.png)

![(Z)-2-Cyano-3-(3-hydroxyphenyl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B3012691.png)

![1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B3012694.png)

![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B3012695.png)

![[4-(4-Fluorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B3012699.png)

![3-(Dimethylamino)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]benzamide](/img/structure/B3012705.png)